Netivudine

概要

準備方法

ネチブジンは、さまざまな合成経路によって合成できます。一般的な方法の1つは、チミジンを出発物質として用いる方法です。合成には、通常、次のステップが含まれます。

ヒドロキシル基の保護: チミジンのヒドロキシル基は、適切な保護基を用いて保護されます。

プロピニル基の導入: 次に、保護されたチミジンをプロピニル化剤と反応させて、ピリミジン環の5位にプロピニル基を導入します。

脱保護: 保護基を除去してネチブジンを得ます.

ネチブジンの工業的製造方法は、これらの合成経路を最適化して、高収率と高純度を実現することに重点を置いています。 反応温度、溶媒、反応時間などの反応条件は、ネチブジンの効率的な製造を確保するために慎重に制御されます .

化学反応の分析

ネチブジンは、次のようなさまざまな化学反応を起こします。

酸化: ネチブジンは酸化されて、対応するウラシル誘導体を生成します。

還元: ネチブジンの還元によって、ジヒドロ誘導体を生成できます。

これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。 これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

ネチブジンは、次のようないくつかの科学研究に利用されています。

科学的研究の応用

Clinical Applications

-

Herpes Zoster Treatment

- Netivudine has been evaluated in randomized controlled trials for its effectiveness in treating herpes zoster, particularly in older adults who are more susceptible to this viral infection.

-

Varicella Zoster Virus Infections

- The compound has shown promise in managing infections caused by the varicella zoster virus, which can lead to chickenpox and shingles.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. Key findings include:

- Absorption : this compound is well-absorbed following oral administration, with peak plasma concentrations occurring within 1-3 hours.

- Half-life : The elimination half-life ranges from 14 to 20 hours, allowing for twice-daily dosing.

- Metabolism : It is metabolized primarily in the liver, with 5-propynyluracil being the main metabolite.

Efficacy Studies

Several studies have assessed the efficacy of this compound compared to other antiviral agents:

| Study Reference | Treatment Group | Sample Size | Outcome Measure | Results |

|---|---|---|---|---|

| Söltz-Szöts et al. (1998) | This compound vs Acyclovir | 511 patients | Pain resolution | This compound showed comparable efficacy to acyclovir in pain management. |

| Tyring et al. (2000) | This compound vs Valaciclovir | 597 patients | Rash resolution | No significant difference in rash resolution times between groups. |

| Ono et al. (2012) | This compound vs Famciclovir | 86 patients | Pain intensity reduction | This compound was less effective than famciclovir but still provided notable pain relief. |

Case Studies

Case Study 1: Elderly Patients with Herpes Zoster

- A study involving elderly patients demonstrated that this compound significantly reduced pain intensity associated with herpes zoster compared to placebo, particularly at higher doses (200 mg) .

Case Study 2: Tolerability and Safety

作用機序

ネチブジンは、水痘・帯状疱疹ウイルスの複製を阻害することにより、その抗ウイルス効果を発揮します。 ネチブジンはヌクレオシド逆転写酵素阻害剤であり、逆転写酵素を阻害することによりウイルス複製過程を阻害します . この阻害により、体内のウイルス量を減らし、感染の進行を遅らせます . この機構に関与する分子標的と経路には、ウイルス逆転写酵素とウイルスDNA合成経路が含まれます .

類似の化合物との比較

ネチブジンは、アシクロビルやバラシクロビルなどの他のヌクレオシドアナログと類似しており、これらもウイルス感染症の治療に使用されます . ネチブジンは、これらの化合物とは異なる独特の特性を持っています。

インビトロでの活性が高い: ネチブジンは、アシクロビルと比較して、水痘・帯状疱疹ウイルスに対するインビトロでの活性がより高いことが示されています.

類似の化合物には次のようなものがあります。

- アシクロビル

- バラシクロビル

- ファムシクロビル

ネチブジンのユニークな特性は、抗ウイルス療法におけるさらなる研究開発のための貴重な化合物となっています。

類似化合物との比較

Netivudine is similar to other nucleoside analogues, such as acyclovir and valacyclovir, which are also used to treat viral infections . this compound has unique properties that distinguish it from these compounds:

Greater in-vitro activity: This compound has shown greater in-vitro activity against the varicella-zoster virus compared to acyclovir.

Different metabolic pathways: This compound and its metabolites have different pharmacokinetic profiles compared to other nucleoside analogues.

Similar compounds include:

- Acyclovir

- Valacyclovir

- Famciclovir

This compound’s unique properties make it a valuable compound for further research and development in antiviral therapies.

生物活性

Netivudine, known chemically as 882C87, is a nucleoside analogue primarily recognized for its potent antiviral activity against the varicella-zoster virus (VZV), responsible for shingles and chickenpox. This compound has garnered attention in the field of antiviral research due to its unique mechanism of action, pharmacokinetic properties, and clinical efficacy.

This compound functions as a nucleoside analogue, which means it mimics the structure of naturally occurring nucleosides. Upon entering the viral-infected cells, it is phosphorylated to its active triphosphate form. This active form competes with natural nucleotides for incorporation into viral DNA during replication. By doing so, it effectively inhibits viral replication, leading to reduced viral load and symptom relief in infected patients .

Key Mechanisms:

- Inhibition of Viral DNA Polymerase : The triphosphate form of this compound inhibits the activity of viral DNA polymerase, crucial for VZV replication.

- Chain Termination : Once incorporated into the growing viral DNA strand, this compound leads to premature termination of DNA synthesis .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key findings from clinical studies indicate:

- Absorption : this compound is well absorbed when administered orally, with plasma concentrations increasing proportionally with dosage.

- Half-life : The elimination half-life ranges from 14 to 20 hours, allowing for twice-daily dosing regimens.

- Metabolism : The primary metabolite, 5-propynyluracil (5-PU), exhibits slower absorption and remains elevated for extended periods post-administration, suggesting sustained release from gut lumen .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | High |

| Peak Plasma Concentration | Dose-dependent |

| Half-life | 14-20 hours |

| Main Metabolite | 5-propynyluracil (5-PU) |

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, particularly focusing on its efficacy in treating herpes zoster (shingles). In a notable study involving healthy elderly volunteers and patients with shingles:

- Dosage Regimen : Patients received this compound at doses of 50 mg, 100 mg, and 200 mg twice daily.

- Efficacy Results :

Case Study Insights

A comprehensive analysis was conducted involving various case studies that highlighted this compound's impact on patient outcomes:

- Case Study 1 : In a cohort treated with this compound, there was a notable decrease in vesicle formation and pain duration compared to untreated controls.

- Case Study 2 : Patients reported significant pain relief within the first few days of treatment, correlating with increased plasma concentrations of this compound .

Table 2: Clinical Outcomes from Case Studies

| Study | Outcome | Dosage |

|---|---|---|

| Healthy Volunteers | Pain reduction | 200 mg twice daily |

| Shingles Patients | Rash resolution | 100 mg twice daily |

特性

CAS番号 |

84558-93-0 |

|---|---|

分子式 |

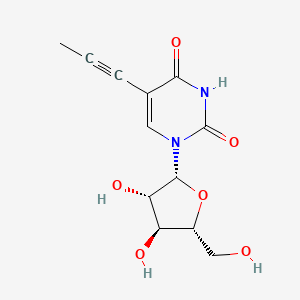

C12H14N2O6 |

分子量 |

282.25 g/mol |

IUPAC名 |

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O6/c1-2-3-6-4-14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20-11/h4,7-9,11,15-17H,5H2,1H3,(H,13,18,19)/t7-,8-,9+,11-/m1/s1 |

InChIキー |

QLOCVMVCRJOTTM-SDNRWEOFSA-N |

SMILES |

CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

異性体SMILES |

CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |

正規SMILES |

CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

外観 |

Solid powder |

Key on ui other cas no. |

84558-93-0 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-(beta-D-arabinofuranosyl)-5-(1-propynyl)uracil 5-propynyl-1-(beta-arabinofuranosyl)uracil 5-propynyl-araU 5-propynylarabinofuranosyluracil 882C 882C87 netivudine PYaraU |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。